4-({3-[4-(Benzyloxy)phenyl]propyl}amino)benzoic acid
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Overview
Description
4-({3-[4-(Benzyloxy)phenyl]propyl}amino)benzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propylamino group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[4-(Benzyloxy)phenyl]propyl}amino)benzoic acid typically involves multiple steps. One common method includes the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then be reacted with 3-(4-benzyloxyphenyl)propylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({3-[4-(Benzyloxy)phenyl]propyl}amino)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the benzyloxy group can yield the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenolic compounds.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
4-({3-[4-(Benzyloxy)phenyl]propyl}amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({3-[4-(Benzyloxy)phenyl]propyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amino and carboxylic acid groups can form ionic bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzoic acid: Shares the benzyloxy and benzoic acid moieties but lacks the propylamino group.
4-(Benzyloxy)phenylacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
4-(Benzyloxy)phenol: Contains a benzyloxy group attached to a phenol ring.
Uniqueness
4-({3-[4-(Benzyloxy)phenyl]propyl}amino)benzoic acid is unique due to the presence of both the propylamino and benzoic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61440-47-9 |
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Molecular Formula |
C23H23NO3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[3-(4-phenylmethoxyphenyl)propylamino]benzoic acid |
InChI |
InChI=1S/C23H23NO3/c25-23(26)20-10-12-21(13-11-20)24-16-4-7-18-8-14-22(15-9-18)27-17-19-5-2-1-3-6-19/h1-3,5-6,8-15,24H,4,7,16-17H2,(H,25,26) |
InChI Key |
PIQREAVHKGMYGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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